molecular formula C13H12IN3 B14154018 4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide CAS No. 51784-43-1

4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide

Cat. No.: B14154018
CAS No.: 51784-43-1
M. Wt: 337.16 g/mol
InChI Key: GQLSWAKEIKJMAD-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide typically involves the condensation of 1,2-diaminobenzene with pyridine-2-carbaldehyde under acidic conditions to form the benzimidazole ring. This intermediate is then methylated using methyl iodide to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.

    4-(1H-Benzimidazol-2-yl)aniline: Exhibits antimicrobial and anti-inflammatory activities.

    N-(4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl)-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Investigated for its potential as an anticancer agent.

Uniqueness

4-(1H-Benzimidazol-2-yl)-1-methylpyridin-1-ium iodide is unique due to its dual ring structure, which combines the properties of both benzimidazole and pyridine. This structural feature enhances its chemical reactivity and broadens its range of applications in various fields.

Properties

CAS No.

51784-43-1

Molecular Formula

C13H12IN3

Molecular Weight

337.16 g/mol

IUPAC Name

2-(1-methylpyridin-1-ium-4-yl)-1H-benzimidazole;iodide

InChI

InChI=1S/C13H11N3.HI/c1-16-8-6-10(7-9-16)13-14-11-4-2-3-5-12(11)15-13;/h2-9H,1H3;1H

InChI Key

GQLSWAKEIKJMAD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=NC3=CC=CC=C3N2.[I-]

Origin of Product

United States

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